molecular formula C4H14OSi2 B7724646 1,1,3,3-Tetramethyl-disiloxane

1,1,3,3-Tetramethyl-disiloxane

Cat. No.: B7724646
M. Wt: 134.32 g/mol
InChI Key: NVYQDQZEMGUESH-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-disiloxane is an organosilicon compound with the molecular formula C4H14OSi2. It is a colorless, transparent liquid known for its mild reducing properties and its use as a hydride source in various chemical reactions. This compound is widely used in organic synthesis, polymer production, and as an intermediate in the preparation of other organosilicon compounds .

Chemical Reactions Analysis

Scientific Research Applications

Silicone Production

TMD serves as a crucial intermediate in the synthesis of silicone polymers. These polymers are widely used in various applications such as:

  • Sealants : Providing flexibility and durability.
  • Adhesives : Enhancing bonding strength.
  • Coatings : Offering protection against environmental factors .

Surface Modification

TMD is effective in modifying surfaces to improve hydrophobicity and oleophobicity. This property is particularly valuable in industries such as:

  • Textiles : Enhancing water repellency.
  • Electronics : Protecting components from moisture and contaminants .

Cosmetic Formulations

In the cosmetic industry, TMD is used to enhance the texture and spreadability of creams and lotions. Its unique properties allow for a smooth application while providing a desirable finish .

Thermal Stability

Due to its excellent thermal stability, TMD is utilized in high-temperature applications. It finds significant use in:

  • Automotive : As a component in engine oils and lubricants.
  • Aerospace : In materials that require durability under extreme conditions .

Battery Technology

Recent studies have shown that TMD enhances the performance of lithium-ion batteries. Key findings include:

  • Improved capacity retention at elevated temperatures (e.g., 81.2% retention at 55 °C).
  • Enhanced rate performance during discharge cycles .
  • Formation of conductive layers that facilitate better electron transport .

Case Study 1: Battery Performance Enhancement

A study demonstrated that adding 1 vol% TMD to LiNi0.5Mn1.5O4/Li cells significantly improved electrochemical properties:

  • Capacity retention increased from 32.3% to 81.2% after cycling at high temperatures.
  • The presence of TMD formed a thinner conductive layer on electrodes, enhancing overall battery efficiency .

Case Study 2: Surface Modification in Textiles

Research indicated that TMD-treated textiles exhibited superior water repellency compared to untreated fabrics. This modification process involved applying TMD to fabric surfaces, resulting in enhanced durability against water penetration .

Mechanism of Action

The mechanism by which 1,1,3,3-tetramethyl-disiloxane exerts its effects involves its electrophilic nature, making it an attractive hydride source. In hydrosilylation reactions, it donates hydride ions to unsaturated substrates, facilitating the formation of siloxane bonds. In reduction reactions, it transfers hydride ions to carbonyl compounds, reducing them to alcohols or amines .

Biological Activity

1,1,3,3-Tetramethyl-disiloxane (TMDS) is an organosilicon compound that has garnered attention for its diverse biological activities and applications in various fields. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Formula : C4H14OSi2
  • Molecular Weight : 134.32 g/mol
  • Appearance : Colorless to yellowish transparent liquid
  • Boiling Point : 292 °C
  • Flash Point : 118 °C
  • Specific Gravity : 0.98
  • Solubility : Soluble in many organic solvents, including aromatic hydrocarbons and petroleum hydrocarbons.

TMDS exhibits biological activity primarily through its interactions with enzymes and proteins. It serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS), enhancing the detection of biomolecules by forming stable complexes with them. The compound's silylating properties facilitate the formation of trimethylsilyl derivatives, which are crucial for improving the sensitivity and specificity of analytical techniques .

Biochemical Pathways

  • Enzyme Modulation : TMDS can modulate the activity of specific enzymes involved in metabolic pathways. This modulation can lead to alterations in cellular functions such as metabolism, growth, and apoptosis.
  • Gene Expression : The compound may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular differentiation and proliferation.
  • Cell Signaling : TMDS influences signaling pathways that regulate cell growth and differentiation .

Cellular Effects

The biological activity of TMDS extends to various cellular processes:

  • Metabolic Changes : Alters metabolic rates by affecting enzyme activities involved in critical biochemical reactions.
  • Cell Growth and Differentiation : Influences signaling pathways that regulate these processes, potentially impacting cellular health and function.

Research Findings and Case Studies

Research has demonstrated the versatility of TMDS in biological applications:

  • Gas Chromatography Applications : Used extensively as a derivatizing agent to enhance the analysis of complex biomolecules in GC-MS.
  • Cell Culture Modifications : TMDS has been utilized to modify cell culture conditions, impacting growth rates and cellular behavior.
  • Potential in Drug Delivery Systems : Investigated for its ability to facilitate drug delivery through its interactions with biological membranes .

Summary Table of Biological Activity

Biological ActivityDescription
Enzyme ModulationAlters enzyme activity affecting metabolic pathways
Gene ExpressionInfluences transcription factors impacting cellular growth
Cell SignalingModulates signaling pathways related to cell differentiation
Analytical ApplicationsEnhances detection in GC-MS for biomolecule analysis

Safety Profile

While TMDS is generally considered safe for laboratory use, it does present some hazards:

  • Irritation Risks : May cause skin and eye irritation upon contact; precautionary measures should be taken to minimize exposure.
  • Environmental Stability : TMDS has shown stability under controlled conditions; however, prolonged exposure to extreme environmental factors may lead to degradation .

Properties

IUPAC Name

dimethylsilyloxy(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H14OSi2/c1-6(2)5-7(3)4/h6-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYQDQZEMGUESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30812-70-5
Details Compound: Disiloxane, 1,1,3,3-tetramethyl-, homopolymer
Record name Disiloxane, 1,1,3,3-tetramethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30812-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

134.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3277-26-7
Record name 1,1,3,3-Tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3277-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Allyloxybenzophenone 1 (200 g, 840 mmol) was dissolved with warming in THF (150 mL, EM Science) and charged to an addition funnel placed on a 2 L four-necked flask equipped with a mechanical stirrer, reflux condenser and internal temperature probe under a dry air purge. To the reaction vessel was added 1,1,3,3-tetramethyldisiloxane (740 mL, 4.18 mol, Hanse Chemie) and THF (100 mL). The internal pot temperature was raised to 50° C., at which point chlorotris(triphenylphosphine) rhodium (“Wilkinson's catalyst”, 22 mg, 11 ppm based on mass of allyloxybenzophenone 1, Aldrich Chemical) was added to the pot along with a portion (5 mL) of the 4-allyloxybenzophenone/THF solution. The internal reaction temperature was raised to 60° C., at which point the 4-allyloxybenzophenone solution was added to the reactor pot over the course of 45 min. The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which is exothermic. After the addition was complete, the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material was present by GC analysis. The reaction was allowed to cool to 35° C., and activated carbon (3 lab scoops, Aldrich Chemical) was added. The resulting slurry was stirred for 30 min., then filtered to yield a pale yellow solution. Solvent was removed from the product in vacuo to yield a yellow oil (329 g, 104% due to presence of ˜10 mol % 1,1,3,3,5,5-hexamethyltrisiloxane in the commercial grade 1,1,3,3-tetramethyldisiloxane starting material; i.e. the reaction is essentially quantitative). The product exhibited acceptable 1H, 13C and 29Si NMR, UV-Vis and FT-IR spectral characteristics.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
22 mg
Type
reactant
Reaction Step Three
Name
4-allyloxybenzophenone THF
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethyl-disiloxane

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